molecular formula C21H25F2NO3 B11433247 Cyclooctyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cyclooctyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11433247
M. Wt: 377.4 g/mol
InChI Key: IMRIYWRXWBCTBU-UHFFFAOYSA-N
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Description

Cyclooctyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that features a cyclooctyl group, a difluorophenyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclooctyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,4-difluorophenyl intermediate, which can be synthesized through halogenation reactions. The cyclooctyl group is then introduced via a cyclization reaction. The final step involves the formation of the tetrahydropyridine ring through a condensation reaction with appropriate reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclooctyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the difluorophenyl group, potentially converting it to a more reduced form.

    Substitution: The compound can participate in substitution reactions, especially at the difluorophenyl group, where fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of cyclooctanone or cyclooctanoic acid.

    Reduction: Formation of reduced difluorophenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cyclooctyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclooctyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydropyridine ring may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • Cyclooctyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Cyclooctyl 4-(2,4-dibromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Comparison: Cyclooctyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chlorinated or brominated counterparts.

Properties

Molecular Formula

C21H25F2NO3

Molecular Weight

377.4 g/mol

IUPAC Name

cyclooctyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C21H25F2NO3/c1-13-20(21(26)27-15-7-5-3-2-4-6-8-15)17(12-19(25)24-13)16-10-9-14(22)11-18(16)23/h9-11,15,17H,2-8,12H2,1H3,(H,24,25)

InChI Key

IMRIYWRXWBCTBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=C(C=C(C=C2)F)F)C(=O)OC3CCCCCCC3

Origin of Product

United States

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